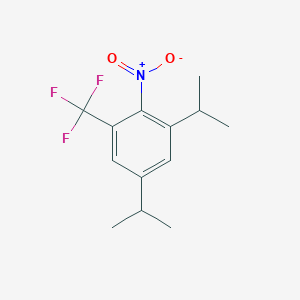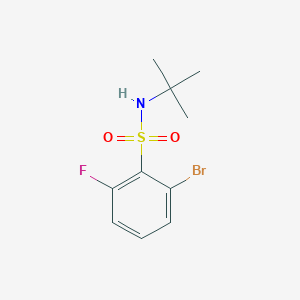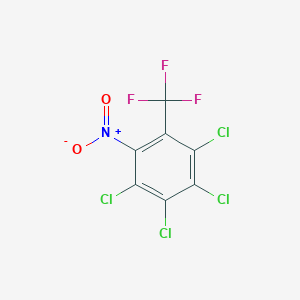
N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline, or 4-FNA, is an organic compound that is used in a variety of scientific research applications. 4-FNA is a nitroaniline derivative, which is a class of compounds that are used in a variety of chemical reactions. 4-FNA has a wide range of potential applications due to its unique properties, which include its ability to act as a catalyst in certain reactions and its ability to act as a ligand in certain complexes.
Aplicaciones Científicas De Investigación
4-FNA has a wide range of potential scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers, dyes, and pigments. In addition, 4-FNA has been used in the synthesis of heterocyclic compounds and in the synthesis of organometallic complexes.
Mecanismo De Acción
4-FNA acts as a catalyst in certain reactions due to its ability to form complexes with transition metals. It can also act as a ligand in certain complexes, which allows it to interact with transition metals and form stable complexes. In addition, 4-FNA can interact with other molecules, such as amines and alcohols, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
4-FNA has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. In addition, 4-FNA has been shown to inhibit the enzyme cyclooxygenase, which is involved in the regulation of prostaglandin synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-FNA has several advantages when used in lab experiments. It is highly soluble in a variety of solvents, which makes it easy to use in a variety of reactions. In addition, 4-FNA is a relatively stable compound, which makes it suitable for use in long-term experiments. However, 4-FNA can be toxic and can cause irritation if it comes into contact with the skin or eyes.
Direcciones Futuras
There are a number of potential future directions for the use of 4-FNA in scientific research. One potential direction is the use of 4-FNA in the synthesis of new pharmaceuticals and agrochemicals. In addition, 4-FNA could be used in the synthesis of polymers, dyes, and pigments. 4-FNA could also be used in the synthesis of heterocyclic compounds and in the synthesis of organometallic complexes. Finally, 4-FNA could be used in the study of its biochemical and physiological effects, as well as its potential uses as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-FNA is achieved through a multi-step process that involves the reaction of trifluoromethanesulfonic acid (TFSA) with 4-fluoronitrobenzene. The reaction is carried out in a solvent such as acetonitrile and is heated to a temperature of 80-90°C. The reaction produces an intermediate compound which is then reacted with diazomethane to yield 4-FNA. This reaction is carried out at a temperature of -78°C and is followed by a work-up procedure that yields 4-FNA as a white solid.
Propiedades
IUPAC Name |
4-fluoro-3-nitro-N,N-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7N2O2/c9-5-2-1-4(3-6(5)17(18)19)16(7(10,11)12)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKBJXKMGDREBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)









